4-methylpentane-1-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylpentane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14S/c1-6(2)4-3-5-7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCWCRVSOQKFMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334643 | |

| Record name | 4-Methyl-1-pentanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53897-50-0 | |

| Record name | 4-Methyl-1-pentanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 4-methylpentane-1-thiol

An In-depth Technical Guide to the Physicochemical Properties of 4-Methylpentane-1-thiol

Introduction

This compound, an organosulfur compound, presents a unique profile of reactivity and physical characteristics primarily dictated by its terminal thiol (-SH) group. While not as commonly discussed as its oxygen-containing analog, 4-methyl-1-pentanol, its distinct properties make it a molecule of interest for researchers and professionals in synthetic chemistry and drug development. The sulfur atom imparts specific traits, including higher acidity, potent nucleophilicity upon deprotonation, and a susceptibility to oxidation, which are fundamental to its utility and handling.

This guide provides a comprehensive exploration of the core . It is designed to equip researchers, scientists, and drug development professionals with the technical data and field-proven insights necessary for its effective application and safe management in a laboratory setting. We will delve into its molecular identity, physical constants, chemical reactivity, and standard protocols for its synthesis and analysis, grounding all claims in authoritative data.

Molecular and Chemical Identity

A clear understanding of a compound's identity is the foundation of all subsequent experimental work. This compound is an aliphatic thiol characterized by a six-carbon branched chain.

-

IUPAC Name: this compound[1]

-

CAS Number: 53897-50-0[1]

-

Molecular Formula: C₆H₁₄S[1]

-

Molecular Weight: 118.24 g/mol [1]

-

Canonical SMILES: CC(C)CCCS[1]

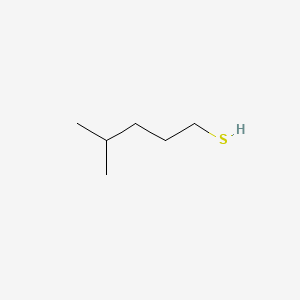

Caption: 2D structure of this compound.

Physicochemical Properties

The physical properties of this compound are summarized below. These values are critical for predicting its behavior in various experimental conditions, from reaction setups to purification processes.

| Property | Value | Source |

| Molecular Weight | 118.24 g/mol | PubChem[1] |

| Appearance | Colorless liquid | General property of similar thiols |

| Odor | Foul-smelling, skunk-like | Characteristic of low molecular weight thiols[2] |

| Boiling Point | Not explicitly found; estimated to be ~150-160 °C | Based on similar structures |

| Melting Point | Not explicitly found | Data not available in searches |

| Density | Not explicitly found; estimated to be ~0.84 g/mL | Based on similar structures[2] |

| Solubility in Water | Low | General property of thiols |

| XLogP3-AA | 2.6 | PubChem[1] |

| Vapor Pressure | Not explicitly found | Data not available in searches |

Insight: The XLogP3 value of 2.6 indicates a moderate lipophilicity, suggesting it is significantly more soluble in organic solvents like ethers, alcohols, and hydrocarbons than in water. Its volatility, while not precisely quantified in the available data, is expected to be significant, contributing to its strong, unpleasant odor.

Chemical Reactivity and Behavior

The chemistry of this compound is dominated by the thiol functional group. Its reactivity is a departure from its alcohol analog due to the lower electronegativity and higher polarizability of sulfur.

Acidity and Nucleophilicity

Thiols are notably more acidic than their corresponding alcohols.[3][4] The pKa of a typical aliphatic thiol is around 10-11, making it approximately 10⁵ times more acidic than a comparable alcohol (pKa ~16-17).[4] This increased acidity is due to the larger size of the sulfur atom, which allows the negative charge in the resulting thiolate conjugate base (RS⁻) to be dispersed over a larger volume, stabilizing it more effectively than in an alkoxide.

This property is of immense practical importance. This compound can be readily and almost completely deprotonated by common bases like sodium hydroxide to form the 4-methylpentane-1-thiolate anion.[3] This thiolate is an excellent nucleophile, far more so than the neutral thiol, due to the localized negative charge on the soft sulfur atom.[4][5] It readily participates in Sɴ2 reactions with various electrophiles, such as alkyl halides, to form thioethers (sulfides).[4][5]

Caption: Nucleophilic character of this compound.

Oxidation Reactions

The sulfur atom in a thiol exists in a low oxidation state and is easily oxidized. This is a key reaction pathway that must be considered during its handling and storage.

-

Dimerization to Disulfides: In the presence of mild oxidizing agents like iodine (I₂), bromine (Br₂), or even atmospheric oxygen, thiols undergo oxidative coupling to form disulfides.[3][6] This reaction connects two thiol molecules via a sulfur-sulfur bond. This susceptibility to air oxidation means that this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) to maintain its purity.[6]

-

Oxidation to Sulfonic Acids: Stronger oxidizing agents, such as hydrogen peroxide or potassium permanganate, will oxidize the thiol group further, first to a sulfinic acid (R-SO₂H) and then to a sulfonic acid (R-SO₃H).[6][7] These higher oxidation states are generally irreversible.

Caption: Oxidation states of the thiol group.

Synthesis and Analytical Protocols

A Validated Synthesis Protocol

A common and reliable method for preparing thiols avoids the common pitfall of sulfide byproduct formation.[6] Direct reaction of an alkyl halide with sodium hydrosulfide (NaSH) is often complicated by a second Sɴ2 reaction where the newly formed thiol attacks another molecule of the alkyl halide.[6] A superior, self-validating method uses thiourea as the sulfur nucleophile.

Protocol: Synthesis of this compound from 1-Bromo-4-methylpentane

-

Step 1: Formation of Isothiouronium Salt

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromo-4-methylpentane (1 eq.) and thiourea (1.1 eq.) in ethanol.

-

Causality: Ethanol is a suitable polar protic solvent for this Sɴ2 reaction. Using a slight excess of thiourea ensures the complete consumption of the alkyl halide.

-

Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by TLC.

-

Upon completion, cool the mixture to room temperature. The intermediate S-alkylisothiouronium salt will often precipitate and can be collected via filtration.

-

-

Step 2: Hydrolysis of the Salt

-

Transfer the S-alkylisothiouronium salt to a flask.

-

Add an aqueous solution of sodium hydroxide (e.g., 2 M NaOH) and heat the mixture to reflux for 1-2 hours.

-

Causality: The basic hydrolysis cleaves the C-S bond of the intermediate, liberating the thiolate anion.

-

Cool the reaction mixture in an ice bath and carefully acidify with a dilute acid (e.g., 1 M HCl) to protonate the thiolate, yielding the final thiol product.

-

The thiol, being insoluble in water, will separate as an oily layer. It can be extracted with an organic solvent (e.g., diethyl ether), washed, dried over anhydrous sodium sulfate, and purified by distillation.

-

Caption: Workflow for the synthesis of this compound.

Analytical Characterization: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for confirming the identity and purity of volatile compounds like this compound. Spectral data for this compound is available in public databases.[1]

Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound (~100 ppm) in a volatile organic solvent such as dichloromethane or hexane.

-

Instrument Setup (Exemplary Parameters):

-

GC Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating aliphatic compounds.

-

Injection: 1 µL injection volume with a split ratio of 50:1. Causality: A split injection prevents column overloading and ensures sharp chromatographic peaks.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 200°C. Causality: This temperature gradient allows for the separation of any remaining volatile starting materials or byproducts from the desired product.

-

MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 35-300.

-

-

Data Analysis:

-

Confirm the retention time of the major peak against a known standard if available.

-

Analyze the mass spectrum. Expect to see the molecular ion peak (M⁺) at m/z 118.

-

Identify characteristic fragmentation patterns. For thiols, common fragments include the loss of SH (M-33) and cleavage at the alpha- and beta-carbons. Compare the obtained spectrum with a library spectrum (e.g., NIST) for definitive identification.

-

Safety and Handling

Proper handling of thiols is paramount due to their characteristic hazards. While specific GHS classifications for this compound are not detailed, data for analogous compounds provide a strong basis for safe practices.[8][9]

-

Flammability: Thiols are flammable liquids.[9] All work should be conducted in a well-ventilated fume hood, away from open flames, sparks, and hot surfaces.[9][10]

-

Toxicity: Thiols are generally considered harmful if swallowed, inhaled, or in contact with skin.[8] Acute exposure can cause irritation to the skin, eyes, and respiratory system.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[10][11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.[9][10] As noted, storage under an inert atmosphere is recommended to prevent oxidative dimerization.[6]

-

Odor Control: The potent stench is a significant practical challenge. All handling should be done in a fume hood. Glassware can be decontaminated and deodorized by rinsing with a basic solution of potassium permanganate or with household bleach.

Conclusion

This compound is a valuable compound defined by the versatile reactivity of its thiol group. Its pronounced acidity allows for easy conversion into a potent thiolate nucleophile, opening avenues for the synthesis of various sulfur-containing molecules. Simultaneously, its susceptibility to oxidation requires careful handling and storage to ensure its integrity. The protocols and data presented in this guide offer a robust framework for scientists to confidently and safely incorporate this compound into their research and development workflows.

References

-

4-Methyl-1-pentanethiol | C6H14S | CID 521471 . PubChem, National Institutes of Health. [Link]

-

The Basics of Thiols and Cysteines in Redox Biology and Chemistry . PubMed Central, National Institutes of Health. [Link]

-

Video: Preparation and Reactions of Thiols . JoVE (Journal of Visualized Experiments). [Link]

-

4,4-Dimethylpentane-1-thiol | C7H16S | CID 57051626 . PubChem, National Institutes of Health. [Link]

-

Reactions of Thiols . Chemistry Steps. [Link]

-

Reactions of thiols . YouTube. [Link]

-

Thiols And Thioethers . Master Organic Chemistry. [Link]

-

4-Methyl-3-thia-1-pentanethiol - Chemical & Physical Properties . Cheméo. [Link]

-

2,2,4,4-Tetramethylpentane-1-thiol | C9H20S | CID 106220 . PubChem, National Institutes of Health. [Link]

-

2,4-Dimethylpentane-1-thiol | C7H16S | CID 57238243 . PubChem, National Institutes of Health. [Link]

-

(2R)-4-methylpentane-2-thiol | C6H14S | CID 28974868 . PubChem, National Institutes of Health. [Link]

-

2-Pentanethiol, 4-methyl- | C6H14S | CID 537594 . PubChem, National Institutes of Health. [Link]

-

1,1,4,4-Tetramethylpentane-1-thiol . ChemBK. [Link]

-

Chemical Properties of Cyclopentanethiol, 1-methyl- (CAS 1638-95-5) . Cheméo. [Link]

-

Methanethiol . Wikipedia. [Link]

-

Chemical Properties of (+/-)-1-Methoxy-4-methylpentane-3-thiol . Cheméo. [Link]

-

4-Methylpentane-1,4-diol | C6H14O2 | CID 10986200 . PubChem, National Institutes of Health. [Link]

-

4-Methylpentane-1,4-diol | CAS 1462-10-8 . Veeprho. [Link]

-

4-Methylpentane-1,2-diol | C6H14O2 | CID 91171 . PubChem, National Institutes of Health. [Link]

-

Butane-1-thiol . Wikipedia. [Link]

-

NIOSH Pocket Guide to Chemical Hazards - Methyl mercaptan . Centers for Disease Control and Prevention. [Link]

-

4-Methyl-1-pentene | C6H12 | CID 12724 . PubChem, National Institutes of Health. [Link]

-

Chemical Properties of 4-Sulfanyl-4-methylpentan-1-ol . Cheméo. [Link]

-

Chemical Properties of Methanethiol (CAS 74-93-1) . Cheméo. [Link]

Sources

- 1. 4-Methyl-1-pentanethiol | C6H14S | CID 521471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butane-1-thiol - Wikipedia [en.wikipedia.org]

- 3. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Video: Preparation and Reactions of Thiols [jove.com]

- 7. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4,4-Dimethylpentane-1-thiol | C7H16S | CID 57051626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methylpentane-1-thiol

This guide provides a comprehensive technical overview for the synthesis, purification, and characterization of 4-methylpentane-1-thiol, also known as isohexyl mercaptan. The methodologies and analytical discussions are tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document emphasizes not only the procedural steps but also the underlying chemical principles to ensure robust and reproducible outcomes.

Introduction: The Significance of Branched-Chain Thiols

This compound is a valuable organosulfur compound characterized by a branched alkyl chain and a terminal thiol group. Its structural features, including the isobutyl moiety, impart specific physical and chemical properties that are of interest in various applications, from flavor and fragrance chemistry to its use as a building block in the synthesis of more complex molecules. The nucleophilic nature of the thiol group makes it a versatile functional handle for a variety of chemical transformations. This guide will provide a detailed exploration of a reliable synthetic route and the analytical techniques required for its unambiguous characterization.

Synthesis of this compound: A Strategic Approach

The synthesis of primary thiols is often challenged by the potential for side reactions, most notably the formation of the corresponding dialkyl sulfide. To circumvent this, a two-step approach commencing from a primary alkyl halide and employing thiourea as the sulfur source is the preferred and more controlled method. This strategy proceeds through a stable S-alkylisothiouronium salt intermediate, which is subsequently hydrolyzed under basic conditions to yield the desired thiol with high purity.

The chosen precursor for this synthesis is 1-bromo-4-methylpentane, a primary alkyl halide that readily undergoes SN2 reactions.[1] The reaction with thiourea, a highly nucleophilic yet weakly basic sulfur source, efficiently forms the isothiouronium salt, minimizing the competing elimination reactions that can be problematic with stronger, more basic nucleophiles.[2][3][4]

Reaction Mechanism

The synthesis proceeds via a two-step mechanism:

-

Nucleophilic Substitution (SN2): Thiourea acts as a potent sulfur nucleophile, attacking the electrophilic carbon of 1-bromo-4-methylpentane to displace the bromide leaving group. This bimolecular reaction results in the formation of an S-(4-methylpentyl)isothiouronium bromide salt.[3]

-

Alkaline Hydrolysis: The isothiouronium salt is then hydrolyzed under basic conditions (e.g., with sodium hydroxide). The hydroxide ion attacks the central carbon of the isothiouronium group, leading to the formation of urea and the release of the thiolate anion. Subsequent workup with acid protonates the thiolate to yield the final product, this compound.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis and purification of this compound.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles |

| 1-Bromo-4-methylpentane | C₆H₁₃Br | 165.07 | 41.27 g | 0.25 |

| Thiourea | CH₄N₂S | 76.12 | 19.03 g | 0.25 |

| 95% Ethanol | C₂H₅OH | - | 125 mL | - |

| Sodium Hydroxide | NaOH | 40.00 | 15.0 g | 0.375 |

| Water | H₂O | - | 150 mL | - |

| Diethyl Ether | (C₂H₅)₂O | - | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | - | As needed | - |

| Hydrochloric Acid (conc.) | HCl | - | As needed | - |

Procedure

Part A: Formation of S-(4-methylpentyl)isothiouronium Bromide

-

To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-bromo-4-methylpentane (41.27 g, 0.25 mol), thiourea (19.03 g, 0.25 mol), and 125 mL of 95% ethanol.

-

Heat the mixture to reflux with stirring. Continue refluxing for 3 hours. A clear, homogeneous solution should form.

-

After 3 hours, allow the reaction mixture to cool to room temperature.

Part B: Hydrolysis and Isolation of this compound

-

Prepare a solution of sodium hydroxide (15.0 g, 0.375 mol) in 150 mL of water.

-

Add the sodium hydroxide solution to the ethanolic solution of the isothiouronium salt from Part A.

-

Heat the resulting mixture to reflux for 2 hours. During this time, the thiol will separate as an oily layer.

-

After reflux, cool the mixture to room temperature and transfer it to a separatory funnel.

-

Separate the lower aqueous layer from the upper organic (thiol) layer.

-

Wash the organic layer with two 100 mL portions of water.

-

Combine the aqueous layer and the water washes and acidify with concentrated hydrochloric acid to a pH of ~1 (test with litmus paper). This step is to protonate any dissolved thiolate.

-

Extract the acidified aqueous phase with two 50 mL portions of diethyl ether.

-

Combine the ether extracts with the original organic layer.

-

Dry the combined organic phase over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

Part C: Purification

-

Remove the diethyl ether from the filtered organic phase using a rotary evaporator.

-

Purify the crude this compound by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure.

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are recommended.

Physical Properties

| Property | Value |

| Molecular Formula | C₆H₁₄S |

| Molecular Weight | 118.24 g/mol [2] |

| Appearance | Colorless liquid |

| Odor | Strong, characteristic skunk-like |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. A vapor phase IR spectrum is available in the PubChem database.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Strong | C-H stretching (alkane) |

| ~2570 | Weak | S-H stretching (thiol) |

| ~1465 | Medium | C-H bending (CH₂ and CH₃) |

| ~1365 | Medium | C-H bending (gem-dimethyl) |

The presence of a weak but sharp absorption band around 2570 cm⁻¹ is a key diagnostic for the thiol functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.52 | Quartet | 2H | -CH₂-SH |

| ~1.65 | Multiplet | 1H | -CH(CH₃)₂ |

| ~1.55 | Multiplet | 2H | -CH₂-CH₂-SH |

| ~1.33 | Triplet | 1H | -SH |

| ~1.18 | Triplet | 2H | -CH₂-CH(CH₃)₂ |

| ~0.89 | Doublet | 6H | -CH(CH₃)₂ |

The -SH proton signal is typically a broad singlet but can couple with adjacent protons, and its chemical shift is sensitive to concentration and solvent. It will also be exchangeable with D₂O.

Predicted ¹³C NMR Spectrum (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~42.0 | -CH₂-CH(CH₃)₂ |

| ~33.5 | -CH₂-CH₂-SH |

| ~28.0 | -CH(CH₃)₂ |

| ~25.0 | -CH₂-SH |

| ~22.5 | -CH(CH₃)₂ |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak and characteristic fragmentation patterns. The PubChem database contains a GC-MS spectrum for this compound.[2]

| m/z | Relative Intensity | Assignment |

| 118 | Moderate | [M]⁺ (Molecular ion) |

| 85 | High | [M - SH]⁺ |

| 71 | Moderate | [M - CH₂SH]⁺ |

| 56 | High | [C₄H₈]⁺ (from McLafferty rearrangement) |

| 43 | High | [C₃H₇]⁺ (isopropyl cation) |

The fragmentation is expected to be dominated by the loss of the thiol group and cleavage at the branched carbon center.

Safety and Handling

Thiols are known for their extremely unpleasant and pervasive odors, which can be detected at very low concentrations.[5] Therefore, all manipulations involving this compound must be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.

-

Odor Control: To neutralize the odor of thiols on glassware and surfaces, a bleach (sodium hypochlorite) solution is effective. It is recommended to have a bleach bath prepared for immediate quenching of any spills and for cleaning all contaminated glassware.

-

Waste Disposal: All liquid and solid waste containing thiols should be collected in a designated, sealed waste container and disposed of as hazardous waste according to institutional guidelines.

-

Inhalation: Avoid inhaling the vapors. Exposure can cause headaches and nausea.[4]

Conclusion

This technical guide outlines a robust and reliable method for the synthesis of this compound using the thiourea route, which offers high yields and minimizes the formation of sulfide byproducts. The detailed characterization data, including IR, predicted NMR, and MS, provide a comprehensive analytical framework for confirming the identity and purity of the synthesized product. Adherence to the described safety protocols is paramount when working with this odorous and volatile compound. The information presented herein should serve as a valuable resource for researchers and scientists engaged in the synthesis and application of organosulfur compounds.

References

-

PubChem. 4-Methyl-1-pentanethiol. National Center for Biotechnology Information. [Link]

-

Chemistry Steps. Reactions of Thiols. [Link]

-

Chemistry LibreTexts. 3.2.6: Thiols and Sulfides. [Link]

-

University of Calgary. Ch15 : Preparation of Thiols. [Link]

-

Indian Academy of Sciences. Synthetic access to thiols: A review. [Link]

-

UCL – University College London. Thiols | Safety Services. [Link]

-

G-Biosciences. Thiopropyl Resin for the purification of thiol group containing proteins. [Link]

-

PubMed. Selective purification of the thiol peptides of myosin. [Link]

-

Chemistry Stack Exchange. Purification of thiols. [Link]

-

Wikipedia. Thiol. [Link]

-

MDPI. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. [Link]

-

NASA Astrophysics Data System. Infrared Spectra and Interstellar Sulfur - New Laboratory Results for H2S and Four Malodorous Thiol Ices. [Link]

-

Reddit. How would you purify air-sensitive materials (thiols) using column chromatography? [Link]

-

ResearchGate. Calculations of the Infrared and Raman Spectra of Simple Thiols and Thiol-Water Complexes. [Link]

-

University of Rochester. How to Work with Thiols-General SOP. [Link]

-

PubChem. 2-Tert-butyl-4-methylpentane-1-thiol. [Link]

-

Reddit. Handling thiols in the lab. [Link]

-

ResearchGate. Hi, does anyone have an idea on how to purify a molecule with free thiol function without risking its oxidation? [Link]

-

Brainly. Under the following conditions, 1-bromo-4-methylpentane will most probably react via: A. SN2 B. SN1 C. [Link]

-

The Royal Society of Chemistry. Supporting Information for: [Link]

-

Brainly. 4. (5 points) Propose a synthesis of 1-bromo-4-methylpentane from 2-bromo-4-methylpentane. [Hint: The. [Link]

-

Cheméo. Chemical Properties of (+/-)-1-Methoxy-4-methylpentane-3-thiol. [Link]

-

HMDB. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0032375). [Link]

-

MDPI. Conversion of a Thiol Precursor into Aroma Compound 4-mercapto-4-methyl-2-pentanone Using Microbial Cell Extracts. [Link]

-

Chegg.com. Solved 1-bromo-4-methylpentane will most probably react. [Link]

-

Chegg.com. Solved 45. 1-bromo-4-methylpentane will most probably react. [Link]

-

NIST WebBook. 2-Pentanethiol, 4-methyl-. [Link]

-

Organic Chemistry Portal. Synthesis of sulfides (thioethers) and derivatives. [Link]

-

MDPI. Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances. [Link]

-

ResearchGate. Thiol synthesis methods: a review. [Link]

-

Organic Syntheses. 4-penten-1-ol. [Link]

-

PubChem. Pentane, 1-bromo-4-methyl-. [Link]

-

The Good Scents Company. 4-methyl 4-mercaptopentan-2-one 1% solution. [Link]

-

The Good Scents Company. 4-methyl-1-pentanol. [Link]

-

MDPI. Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. [Link]

-

EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]/uploads/2019/07/Org-Met-NMR-Data.pdf)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Characterization of Multifunctional Secondary Thiol Hardeners Using 3-Mercaptobutanoic Acid and Their Thiol–Epoxy Curing Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. 4-Methyl-1-pentene(691-37-2) 1H NMR [m.chemicalbook.com]

- 5. 4-Methyl-1-phenylpentan-1-ol | C12H18O | CID 11052214 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-methylpentane-1-thiol spectroscopy data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-methylpentane-1-thiol

This guide provides a comprehensive analysis of the spectroscopic data for this compound (C₆H₁₄S), a key organosulfur compound. Designed for researchers, scientists, and professionals in drug development and chemical analysis, this document synthesizes foundational principles with practical, field-proven insights into Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein serve as a self-validating framework for the unambiguous structural elucidation and quality control of this compound.

Molecular Structure and Spectroscopic Overview

This compound is an aliphatic thiol with a molecular weight of 118.24 g/mol .[1][2] Its structure consists of an isohexyl carbon skeleton with a terminal thiol (-SH) functional group. The effective characterization of this molecule relies on a multi-technique spectroscopic approach, where each method provides unique and complementary information.

-

NMR Spectroscopy (¹H and ¹³C) reveals the carbon-hydrogen framework, providing details on the chemical environment, connectivity, and count of protons and carbons.

-

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule, most notably the characteristic sulfhydryl (S-H) and alkyl (C-H) vibrations.

-

Mass Spectrometry (MS) determines the molecular weight and provides structural information through the analysis of fragmentation patterns.

The following diagram illustrates the IUPAC numbering scheme for this compound, which will be used for spectral assignments throughout this guide.

Caption: Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.[3] For this compound, six unique carbon signals and six distinct proton environments are expected.

Experimental Protocol: NMR Sample Preparation

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference standard (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire the spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H, 100 MHz for ¹³C). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum, yielding single lines for each unique carbon atom.[4]

¹H NMR Spectroscopy: Data and Interpretation

The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). The presence of the electron-withdrawing thiol group causes adjacent protons (H-1) to be deshielded, shifting them downfield.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| -SH | 1.3 - 1.6 | 1H | Triplet (t) | ~8 Hz | Thiol proton coupled to adjacent CH₂. Its shift can be variable.[5] |

| H-1 (-CH₂-SH) | ~2.52 | 2H | Quartet (q) | ~7-8 Hz | Deshielded by adjacent sulfur. Split by H-2 (2 protons) and the SH proton (1 proton), often appearing as a quartet or triplet of triplets. For simplicity, approximated as a quartet if coupling to SH is distinct. |

| H-2 (-CH₂-) | ~1.58 | 2H | Quintet / Multiplet (m) | ~7 Hz | Split by H-1 (2 protons) and H-3 (2 protons). |

| H-3 (-CH₂-) | ~1.45 | 2H | Triplet (t) | ~7 Hz | Split by H-2 (2 protons) and H-4 (1 proton), often appearing as a complex multiplet, simplified here. |

| H-4 (-CH-) | ~1.65 | 1H | Nonet / Multiplet (m) | ~7 Hz | Split by H-3 (2 protons), H-5 (3 protons), and H-6 (3 protons). |

| H-5, H-6 (2 x -CH₃) | ~0.88 | 6H | Doublet (d) | ~6.5 Hz | Two chemically equivalent methyl groups split by the single H-4 proton. |

¹³C NMR Spectroscopy: Data and Interpretation

The proton-decoupled ¹³C NMR spectrum shows a single peak for each of the six chemically non-equivalent carbon atoms. The chemical shifts are influenced by the proximity to the sulfur atom and the degree of substitution.[6]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon (Label) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 (-C H₂-SH) | ~25 | Directly attached to sulfur, experiencing moderate deshielding. |

| C2 (-C H₂-) | ~39 | Standard aliphatic methylene carbon. |

| C3 (-C H₂-) | ~31 | Standard aliphatic methylene carbon. |

| C4 (-C H-) | ~28 | Methine carbon, branched point. |

| C5, C6 (2 x -C H₃) | ~22.5 | Equivalent terminal methyl carbons in the isopropyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. For this compound, the key diagnostic peaks are the S-H stretch and the various C-H stretches and bends.

Experimental Protocol: IR Spectrum Acquisition

-

Method: For a liquid sample like this compound, the simplest method is to prepare a neat sample.

-

Sample Preparation: Place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, pressing them together to form a thin capillary film.

-

Acquisition: Place the salt plates in the spectrometer and acquire the spectrum, typically over a range of 4000 to 600 cm⁻¹.

IR Data and Interpretation

The IR spectrum is dominated by absorptions from the alkyl backbone, with a crucial, albeit weak, peak corresponding to the thiol group.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 2955 - 2850 | C-H Stretch | Strong | Alkyl CH₃, CH₂, CH |

| 2550 - 2600 | S-H Stretch | Weak to Medium | Thiol (-SH) |

| 1465 | C-H Bend (Scissoring) | Medium | Methylene (-CH₂-) |

| 1365 | C-H Bend (Rocking) | Medium | Isopropyl Group |

The definitive feature in the IR spectrum is the S-H stretching vibration, which appears in a relatively uncongested region of the spectrum around 2558 cm⁻¹.[7] Its presence is strong evidence for the thiol functionality. The strong bands near 2900 cm⁻¹ confirm the aliphatic nature of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. Electron Ionization (EI) is a common high-energy technique that leads to extensive and predictable fragmentation.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile compounds like thiols, providing both separation and mass analysis.[3]

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

Separation: The compound travels through a capillary column (e.g., a nonpolar DB-5 column), separating it from any impurities based on its boiling point and column interactions.

-

Ionization: As the compound elutes from the GC, it enters the MS ion source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Detection: The resulting positively charged ions are separated by their mass-to-charge ratio (m/z) and detected.

MS Data and Interpretation

The molecular ion (M⁺•) for this compound is expected at an m/z of 118. The fragmentation of aliphatic thiols and alkanes follows predictable pathways, including alpha-cleavage and cleavage at points of branching, which stabilize the resulting carbocation.[8][9]

Table 4: Major Ions in the Mass Spectrum of this compound

| m/z | Proposed Ion Structure | Fragmentation Pathway |

| 118 | [C₆H₁₄S]⁺• | Molecular Ion (M⁺•) |

| 85 | [C₅H₉S]⁺ | Loss of a propyl radical (•C₃H₇) from the molecular ion. |

| 75 | [CH₂CH₂SH]⁺ | Alpha-cleavage with loss of an isobutyl radical. |

| 61 | [CH₂=SH]⁺ | McLafferty-type rearrangement or alpha-cleavage. |

| 56 | [C₄H₈]⁺• | Base Peak. Loss of H₂S from the molecular ion.[2] |

| 47 | [CH₂SH]⁺ | Alpha-cleavage with loss of the C₅H₁₁ alkyl chain. |

| 43 | [C₃H₇]⁺ | Isopropyl cation, from cleavage at the C3-C4 bond.[2] |

| 41 | [C₃H₅]⁺ | Allyl cation, from rearrangement of the C₃H₇ fragment.[2] |

The base peak at m/z = 56, corresponding to the loss of hydrogen sulfide (H₂S), is a characteristic fragmentation for many primary thiols.[2] The presence of peaks at m/z 43 (isopropyl cation) and the molecular ion at m/z 118 further corroborates the proposed structure.

Caption: Key fragmentation pathways for this compound in EI-MS.

Conclusion

The structural elucidation of this compound is definitively achieved through the synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR confirm the specific carbon-hydrogen framework and connectivity. IR spectroscopy provides unequivocal evidence of the thiol functional group via its characteristic S-H stretch. Finally, mass spectrometry confirms the molecular weight and reveals a fragmentation pattern consistent with the isohexyl structure, including the characteristic loss of H₂S. Together, these methods provide a robust, self-validating analytical workflow for the comprehensive characterization of this compound.

References

-

Reddie, K. G., & Augustine, A. D. (2018). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Antioxidants & Redox Signaling, 28(16), 1475–1491. (Source: NIH National Library of Medicine) [Link]

-

Janusson, E., McGarvey, G. B., Islam, F., Rowan, C., & McIndoe, J. S. (2016). Selective mass spectrometric analysis of thiols using charge-tagged disulfides. Analyst, 141(15), 4616–4622. (Source: Royal Society of Chemistry) [Link]

-

MetwareBio. (n.d.). What Are Thiols? Understanding the Role of Sulfur Compounds in Chemistry. (Source: Metware Biotechnology) [Link]

-

Wikipedia contributors. (2024). Thiol. In Wikipedia, The Free Encyclopedia. (Source: Wikipedia) [Link]

-

Pellizzari, L., et al. (2021). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. (Source: University of Padua) [Link]

-

NIST. (n.d.). 1-Pentanethiol, 4-methyl-. In NIST Chemistry WebBook. (Source: National Institute of Standards and Technology) [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methyl-1-pentanethiol. In PubChem Compound Database. (Source: PubChem) [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (Source: HMDB) [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methyl-1-pentene. In PubChem Compound Database. (Source: PubChem) [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. (Source: Chemistry LibreTexts) [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. (Source: Oregon State University, Department of Chemistry) [Link]

-

TMP Chem. (2023). Fragmentation in Mass Spectrometry [Video]. (Source: YouTube) [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. (Source: Compound Interest) [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. (Source: Chemguide) [Link]

-

Clark, J. (2023). Interpreting C-13 NMR Spectra. (Source: Chemistry LibreTexts) [Link]

-

Milko, P., et al. (2022). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Molecules, 27(19), 6599. (Source: MDPI) [Link]

Sources

- 1. 1-Pentanethiol, 4-methyl- [webbook.nist.gov]

- 2. 4-Methyl-1-pentanethiol | C6H14S | CID 521471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What Are Thiols? Understanding the Role of Sulfur Compounds in Chemistry - MetwareBio [metwarebio.com]

- 4. compoundchem.com [compoundchem.com]

- 5. Thiol - Wikipedia [en.wikipedia.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

An In-Depth Technical Guide to the Chemical Reactions and Derivatives of 4-Methylpentane-1-thiol

This guide provides a comprehensive technical overview of 4-methylpentane-1-thiol, a versatile organosulfur compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical reactions, synthesis of key derivatives, and potential applications, underpinned by established scientific principles and methodologies.

Introduction to this compound: A Molecule of Interest

This compound, an aliphatic thiol, possesses a characteristic sulfhydryl (-SH) group that dictates its chemical reactivity. This functional group is the focal point of a diverse array of chemical transformations, making it a valuable building block in organic synthesis. Its branched alkyl structure, consisting of a pentyl chain with a methyl group at the fourth carbon, influences its physical properties such as solubility and steric hindrance in reactions.

Understanding the fundamental properties of this compound is crucial for its effective utilization in research and development.

| Property | Value | Source |

| Molecular Formula | C6H14S | [1] |

| Molecular Weight | 118.24 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 53897-50-0 | [1] |

| XLogP3-AA | 2.6 | [1] |

Key Chemical Reactions of this compound

The reactivity of this compound is dominated by the nucleophilicity and acidity of the sulfhydryl proton and the susceptibility of the sulfur atom to oxidation. The following sections detail the principal reactions and provide exemplary protocols.

Oxidation to Disulfides

The oxidation of thiols to disulfides is a fundamental and common reaction. This transformation is crucial in various biological systems and has applications in the development of prodrugs and drug delivery systems.[2] The reaction involves the coupling of two thiol molecules to form a disulfide bond.

Caption: Oxidation of this compound to its corresponding disulfide.

Experimental Protocol: Synthesis of Bis(4-methylpentyl) disulfide

This protocol describes a mild and efficient method for the oxidation of this compound to its disulfide using iodine as the oxidizing agent.

Materials:

-

This compound

-

Iodine (I₂)

-

Methanol

-

Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.

-

While stirring, add a solution of iodine (0.5 equivalents) in methanol dropwise at room temperature. The reaction mixture will turn from a brown/yellow color to colorless upon completion.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench any excess iodine by adding a 10% sodium thiosulfate solution until the color disappears.

-

Extract the mixture with diethyl ether (3 x volume of methanol).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude disulfide.

-

Purify the product by column chromatography if necessary.

S-Alkylation to Thioethers

S-alkylation is a cornerstone reaction for the formation of thioethers (sulfides) and involves the reaction of the thiolate anion with an alkyl halide or other electrophilic species.[3] This reaction is of significant interest in medicinal chemistry as the introduction of a thioether linkage can modulate the biological activity of a molecule.[4]

Caption: S-alkylation of this compound to form a thioether.

Experimental Protocol: Synthesis of a 4-Methylpentyl Thioether

This protocol outlines the synthesis of a thioether via the S-alkylation of this compound with an alkyl bromide.

Materials:

-

This compound

-

Sodium hydride (NaH) (60% dispersion in mineral oil)

-

Alkyl bromide (R'-Br)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Nitrogen or Argon atmosphere setup

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere, add a solution of this compound (1 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the thiolate.

-

Cool the reaction mixture back to 0 °C and add the alkyl bromide (1.1 equivalents) dropwise.

-

Let the reaction warm to room temperature and stir until TLC analysis indicates the consumption of the starting thiol.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x volume of DMF).

-

Combine the organic extracts, wash with water and then brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting thioether by column chromatography on silica gel.

Thioester Synthesis

Thioesters are important intermediates in organic synthesis and are found in various biologically active molecules.[5] They can be synthesized by the reaction of a thiol with a carboxylic acid derivative, such as an acid chloride or anhydride.[6][7]

Sources

- 1. 4-Methyl-1-pentanethiol | C6H14S | CID 521471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 4. researchgate.net [researchgate.net]

- 5. Thioester - Wikipedia [en.wikipedia.org]

- 6. One-pot synthesis of thioesters with sodium thiosulfate as a sulfur surrogate under transition metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]

An In-Depth Technical Guide to 4-Methylpentane-1-thiol: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpentane-1-thiol, a sulfur-containing organic compound, represents a versatile yet under-explored building block in the landscape of medicinal chemistry and drug discovery. Its unique structural features, comprising a primary thiol group and a branched alkyl chain, offer a compelling scaffold for the design of novel therapeutic agents. The thiol moiety, with its nucleophilic and redox-active nature, can engage in a variety of biological interactions, making it a valuable functional group in the design of enzyme inhibitors, antioxidants, and metal-chelating agents. This guide provides a comprehensive overview of this compound, from its fundamental chemical identity to its potential applications in the pharmaceutical sciences.

Nomenclature and Identification

The systematic identification of a chemical entity is paramount for clear scientific communication and regulatory compliance. The nomenclature and key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 1-Pentanethiol, 4-methyl- | PubChem[1] |

| Isohexyl mercaptan | ||

| 4-Methyl-1-pentanethiol | PubChem[1] | |

| CAS Number | 53897-50-0 | PubChem[1] |

| Molecular Formula | C6H14S | PubChem[1] |

| Molecular Weight | 118.24 g/mol | PubChem[1] |

Physicochemical and Spectroscopic Properties

Computed Physicochemical Properties of this compound

| Property | Value | Source |

| XLogP3-AA | 2.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 118.08162162 Da | PubChem[1] |

| Topological Polar Surface Area | 1 Ų | PubChem[1] |

| Heavy Atom Count | 7 | PubChem[1] |

| Complexity | 33.2 | PubChem[1] |

Comparative Experimental Properties of Related Compounds

| Property | 1-Pentanethiol | 4-Methyl-1-pentanol |

| Boiling Point | 126.6 °C | 160-165 °C |

| Density | 0.84 g/mL at 25 °C | 0.821 g/mL at 25 °C |

| Refractive Index | 1.441 at 20 °C | 1.414 at 20 °C |

Spectroscopic Characterization

-

¹H NMR: The spectrum would be expected to show a triplet for the protons on the carbon adjacent to the sulfur atom (C1), multiplets for the methylene and methine protons in the alkyl chain, and a characteristic triplet for the sulfhydryl proton (-SH), the chemical shift of which can vary with concentration and solvent.

-

¹³C NMR: The spectrum would display distinct signals for each of the six carbon atoms in the molecule, with the carbon attached to the sulfur atom (C1) appearing at a characteristic downfield shift.

-

IR Spectroscopy: A key feature in the IR spectrum would be the S-H stretching vibration, which typically appears as a weak band in the region of 2550-2600 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 118, with a characteristic M+2 peak of approximately 4.5% relative abundance due to the natural isotopic abundance of ³⁴S. Fragmentation patterns would likely involve the loss of the sulfhydryl radical and cleavage of the alkyl chain.

Synthesis of this compound: A Representative Protocol

A robust and reliable synthesis of this compound can be achieved from the commercially available starting material, 4-methyl-1-pentanol. A common and effective method involves a two-step process: conversion of the alcohol to a suitable leaving group, such as a tosylate or bromide, followed by nucleophilic substitution with a sulfur source. The following is a representative, non-validated protocol based on well-established organic chemistry principles.

Sources

A Technical Guide to the Sensory Properties and Odor Threshold of 4-Methylpentane-1-thiol

Introduction to 4-Methylpentane-1-thiol

This compound, a member of the thiol family, is an organosulfur compound with the chemical formula C₆H₁₄S.[1] Thiols are known for their potent and often unpleasant odors, reminiscent of garlic or rotten eggs, even at very low concentrations.[2] These compounds and their derivatives are significant in various fields, including the food and beverage industry, where they can be both desirable aroma components and off-flavor contaminants.[3] They also play a role in environmental science and are of interest in pharmaceutical research due to their chemical reactivity.[4] The sensory characteristics of a thiol, specifically its odor profile and detection threshold, are critical parameters for quality control, flavor and fragrance development, and safety assessments.

Sensory Properties: An Analog-Based Approach

Direct, published sensory data for this compound is currently unavailable. However, valuable insights can be gleaned from the well-documented sensory profile of a structurally similar compound, 4-mercapto-4-methylpentan-2-one (4MMP), also known as "cat ketone."[5] 4MMP is a key aroma compound in various natural products, including Sauvignon blanc wines and blackcurrants.[5][6] Its sensory perception is notably concentration-dependent, ranging from a "catty" or "sulfurous" note at higher concentrations to a more desirable "blackcurrant" or "fruity" aroma in high dilution.[7]

Table 1: Reported Odor Descriptors for 4-Mercapto-4-methylpentan-2-one (4MMP)

| Odor Descriptor | Source(s) |

| Blackcurrant | [5][7] |

| Catty | [5][7] |

| Fruity | [7] |

| Sulfurous | [7] |

| Box tree | [6][8] |

The study of such analogous compounds provides a predictive framework for the potential sensory attributes of this compound, which likely possesses a complex, concentration-dependent odor profile with potential sulfurous, and perhaps even fruity or savory, undertones.

Odor Threshold: A Key Parameter of Potency

The odor threshold is the lowest concentration of a substance that can be detected by the human sense of smell.[9] Thiols are notorious for their extremely low odor thresholds, often in the parts per billion (ppb) or even parts per trillion (ppt) range, making them significant contributors to aroma even at trace levels.[3]

As with its sensory profile, a specific odor threshold for this compound has not been reported. To provide a relevant benchmark, the odor threshold of 4MMP in different media is presented below. It is important to note that odor thresholds are not absolute values and can be influenced by the matrix (e.g., air, water, wine), the methodology used for determination, and the sensitivity of the individual assessors.[10]

Table 2: Reported Odor Threshold for 4-Mercapto-4-methylpentan-2-one (4MMP)

| Medium | Odor Threshold (ng/L) | Source(s) |

| Wine | 0.8 | [6] |

| Sake | 1.2 | [11] |

The extremely low odor threshold of 4MMP underscores the likely potency of this compound and the necessity of highly sensitive analytical techniques for its sensory evaluation.

Experimental Protocol: Determination of Sensory Properties and Odor Threshold by Gas Chromatography-Olfactometry (GC-O)

To address the data gap for this compound, the following section provides a detailed, field-proven protocol for its sensory analysis using Gas Chromatography-Olfactometry (GC-O). This technique is the gold standard for characterizing the sensory properties of volatile compounds.[12]

Principle of GC-O

GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector. A sample containing the volatile compound of interest is injected into the gas chromatograph, where its components are separated based on their physicochemical properties. The effluent from the GC column is split, with one portion directed to a conventional detector (e.g., a mass spectrometer or flame ionization detector) for chemical identification and quantification, and the other portion directed to a sniffing port where a trained sensory panelist can detect and describe the odor of the eluting compounds.[12]

Step-by-Step Methodology

Objective: To determine the odor descriptors and odor threshold of this compound in a specific matrix (e.g., deodorized air, water, or a model beverage).

Materials and Equipment:

-

Gas chromatograph (GC) equipped with a split/splitless injector and a flame ionization detector (FID) or mass spectrometer (MS).

-

Olfactometry sniffing port.

-

Appropriate GC column for sulfur compound analysis (e.g., a DB-Sulfur or equivalent).

-

High-purity helium or hydrogen as carrier gas.

-

Certified standard of this compound.

-

Deodorized air or nitrogen for the sniffing port.

-

Series of dilutions of the this compound standard in the desired matrix.

-

Trained sensory panel (minimum of 8-10 panelists).

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent. From this stock, create a series of dilutions in the desired matrix (e.g., water for an aqueous threshold, or a deodorized solvent for an air threshold). The concentration range should span several orders of magnitude to encompass the expected threshold.

-

GC-O System Setup:

-

Install the appropriate GC column and set the GC oven temperature program to achieve good separation of the thiol from any solvent or matrix components.

-

Optimize the carrier gas flow rate.

-

Set the injector and detector temperatures.

-

Ensure the sniffing port is supplied with humidified, odor-free air at a comfortable flow rate for the panelist.

-

-

Sensory Panel Training: Train the panelists to recognize and describe various standard odors, including those characteristic of thiols. Familiarize them with the GC-O equipment and the data recording procedure.

-

Odor Descriptor Determination:

-

Inject a relatively high concentration of the this compound standard into the GC-O system.

-

As the compound elutes, the panelist at the sniffing port will describe the perceived odor.

-

Record the retention time and the odor descriptor(s).

-

Repeat with multiple panelists to generate a consensus vocabulary of odor descriptors.

-

-

Odor Threshold Determination (Detection Threshold):

-

Begin by injecting the most dilute standard solution.

-

The panelist indicates whether an odor is detected at the expected retention time of this compound.

-

Present the dilutions in an ascending order of concentration (from weakest to strongest) to each panelist.

-

The individual threshold is the lowest concentration at which the panelist correctly detects the odor.

-

The group odor threshold is typically calculated as the geometric mean of the individual thresholds.

-

-

Data Analysis:

-

Compile the odor descriptors to create a sensory profile for this compound.

-

Calculate the individual and group odor thresholds. Statistical analysis should be performed to determine the confidence interval of the threshold value.

-

Causality Behind Experimental Choices

-

Choice of GC Column: A column specifically designed for sulfur analysis is crucial to prevent peak tailing and ensure accurate separation of this reactive compound.

-

Humidified Air at Sniffing Port: This prevents the panelist's nasal passages from drying out, which can lead to sensory fatigue and decreased sensitivity.

-

Trained Sensory Panel: The human nose is a highly sensitive but also subjective detector. Training ensures consistency and reliability in odor description and detection.

-

Ascending Concentration Series: This method, known as the method of limits, is a standard psychophysical procedure to minimize adaptation and expectation biases.

-

Geometric Mean for Group Threshold: Odor perception is often log-normally distributed across a population, making the geometric mean a more appropriate measure of central tendency than the arithmetic mean.

Visualization of the GC-O Workflow

The following diagram illustrates the experimental workflow for the determination of sensory properties and odor threshold using Gas Chromatography-Olfactometry.

Caption: Workflow for Sensory Analysis using GC-O.

Conclusion

While specific sensory data for this compound remains to be published, this technical guide provides a comprehensive framework for its evaluation. By understanding the sensory properties of analogous compounds like 4-mercapto-4-methylpentan-2-one and by employing robust analytical methodologies such as Gas Chromatography-Olfactometry, researchers and professionals can effectively characterize the odor profile and potency of this and other volatile sulfur compounds. The detailed protocol provided herein serves as a self-validating system to generate reliable and reproducible sensory data, which is essential for informed decision-making in product development, quality control, and scientific research.

References

Sources

- 1. 4-Methyl-1-pentanethiol | C6H14S | CID 521471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thiol - Wikipedia [en.wikipedia.org]

- 3. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 5. acs.org [acs.org]

- 6. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]

- 7. 4-methyl 4-mercaptopentan-2-one 1% solution, 19872-52-7 [thegoodscentscompany.com]

- 8. mdpi.com [mdpi.com]

- 9. env.go.jp [env.go.jp]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Introduction to Volatile Thiols in Food and Beverage Aroma

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. fs.ntou.edu.tw [fs.ntou.edu.tw]

- 4. 4-Methyl-1-pentanethiol | C6H14S | CID 521471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Isobutyl mercaptan | C4H10S | CID 10558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. isopropyl mercaptan, 75-33-2 [thegoodscentscompany.com]

- 7. 4-methyl 4-mercaptopentan-2-one 1% solution, 19872-52-7 [thegoodscentscompany.com]

- 8. acs.org [acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Really cheesy chemistry | Feature | RSC Education [edu.rsc.org]

- 12. Identification of novel aroma-active thiols in pan-roasted white sesame seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of the key aroma compounds in beef and pork vegetable gravies a la chef by stable isotope dilution assays and aroma recombination experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Strecker degradation - Wikipedia [en.wikipedia.org]

- 16. ugc.futurelearn.com [ugc.futurelearn.com]

- 17. Factors That Affect the Accumulation of Strecker Aldehydes in Standardized Wines: The Importance of pH in Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Thiols | Research Starters | EBSCO Research [ebsco.com]

The Enigmatic Pathway of 4-Methylpentane-1-thiol Biosynthesis in Plants: A Technical Guide for Researchers

Foreword: Charting Unexplored Territories in Plant Volatile Synthesis

To our fellow researchers, scientists, and drug development professionals, this document ventures into the largely uncharted territory of 4-methylpentane-1-thiol biosynthesis in the plant kingdom. As of this writing, a definitive, empirically validated pathway for this specific branched-chain thiol has not been elucidated in scientific literature. The natural occurrence of this compound in plants is not widely documented, suggesting it may be a rare or yet-to-be-discovered volatile organic compound.

This guide, therefore, takes a first-principles approach. We will first lay the foundational knowledge of sulfur metabolism and general thiol biosynthesis in plants. Building upon this established framework, we will then propose a putative biosynthetic pathway for this compound, drawing logical parallels from known analogous pathways for other volatile sulfur compounds and branched-chain metabolites. This document is designed not as a static review, but as a dynamic roadmap, complete with proposed experimental workflows to stimulate and guide future research in this intriguing area.

Part 1: The Foundation - Sulfur Assimilation and Thiol Precursor Synthesis in Plants

All sulfur-containing compounds in plants, including thiols, originate from inorganic sulfate absorbed from the soil. The initial steps of sulfur assimilation are crucial for the synthesis of the primary thiol, L-cysteine, which serves as the central precursor for a vast array of other sulfur-containing biomolecules.

The conversion of inorganic sulfate to L-cysteine is a well-characterized pathway:

-

Sulfate Activation: Cytosolic sulfate is activated by ATP sulfurylase to adenosine 5'-phosphosulfate (APS).

-

Reduction of APS: APS is then reduced to sulfite by APS reductase.

-

Sulfite Reduction: Sulfite reductase further reduces sulfite to sulfide (S²⁻).

-

Cysteine Synthesis: The sulfide is incorporated into O-acetylserine (OAS) by O-acetylserine (thiol) lyase to form L-cysteine.[1][2] This final step links sulfur metabolism with carbon and nitrogen metabolism, as OAS is derived from serine.[1]

L-cysteine is a critical branching point. It can be used for the synthesis of glutathione, a key antioxidant, or converted to L-methionine, another proteinogenic amino acid that is a precursor for various metabolites.[3] Methionine itself is central to the S-methylmethionine (SMM) cycle, which is vital for sulfur transport throughout the plant.[4][5][6][7]

Part 2: A Putative Biosynthetic Pathway for this compound

Given the lack of direct evidence, we propose a hypothetical pathway for the biosynthesis of this compound that integrates known biochemical transformations in plants. This putative pathway is predicated on two key components: the origin of the C6 branched carbon skeleton and the introduction of the thiol group.

Origin of the 4-Methylpentane Carbon Skeleton: A Link to Leucine Metabolism

The 4-methylpentane structure is isomeric with the carbon skeleton of the amino acid L-leucine. In plants, the catabolism of branched-chain amino acids (BCAAs) like leucine is a known source of various volatile compounds, including alcohols, esters, and aldehydes. We hypothesize that a similar pathway provides the carbon backbone for this compound.

The proposed initial steps are as follows:

-

Transamination: L-leucine undergoes transamination, catalyzed by a branched-chain amino acid aminotransferase (BCAT), to yield α-keto-isocaproate.

-

Decarboxylation: α-keto-isocaproate is then decarboxylated by a branched-chain α-keto acid decarboxylase to produce isovaleraldehyde (3-methylbutanal).

-

Reduction: Isovaleraldehyde is subsequently reduced by an alcohol dehydrogenase to isoamyl alcohol (3-methyl-1-butanol).

This pathway to isoamyl alcohol is well-established in the formation of fusel alcohols in plants and microbes.

Introduction of the Thiol Group: The Crucial Sulfhydration Step

The conversion of the C5 intermediate, isoamyl alcohol, to the C6 thiol, this compound, is the most speculative part of this putative pathway. We propose two plausible mechanisms for the introduction of the thiol group.

Hypothesis A: Direct Sulfhydration of an Activated Intermediate

This hypothesis draws parallels with the final step of cysteine synthesis.

-

Activation of Isoamyl Alcohol: Isoamyl alcohol could be "activated" by a kinase to form a phosphorylated intermediate, or by a transferase to form an acetylated intermediate.

-

Sulfhydration: A specialized O-acetylserine (thiol) lyase-like enzyme could then catalyze the replacement of the activated group with sulfide (S²⁻) to form this compound.

Hypothesis B: A Multi-step Pathway via an Aldehyde and a Cysteine Conjugate

This alternative hypothesis involves a more complex series of reactions, potentially leading to a cysteine-conjugated intermediate.

-

Oxidation and Chain Elongation: Isovaleraldehyde could undergo a one-carbon elongation, possibly through a mechanism analogous to the first steps of glucosinolate biosynthesis, to form a 6-carbon aldehyde.

-

Reduction to an Alcohol: This aldehyde would then be reduced to 4-methylpentan-1-ol.

-

Activation and Cysteine Conjugation: The alcohol would be activated (e.g., phosphorylated) and then conjugated to cysteine by a cysteine-S-conjugate synthase.

-

Release of the Thiol: A cysteine-S-conjugate β-lyase would then cleave the C-S bond to release this compound, pyruvate, and ammonia.[8] This mechanism is known for the release of other volatile thiols in nature.[8]

Visualizing the Putative Pathway

The following diagram illustrates the proposed hypothetical pathway, focusing on Hypothesis A for simplicity.

Caption: A putative biosynthetic pathway for this compound in plants.

Part 3: A Research Roadmap - Experimental Validation

Validating this hypothetical pathway requires a multi-pronged approach, combining metabolomics, transcriptomics, and classical biochemical techniques.

Identifying Plant Species Producing this compound

The first crucial step is to identify a plant species that naturally produces this compound.

Experimental Protocol: Headspace Volatile Collection and GC-MS Analysis

-

Plant Material: Select a diverse range of plant species, prioritizing those known to produce other volatile sulfur compounds (e.g., Allium, Brassica) or branched-chain volatiles.

-

Headspace Collection: Enclose plant tissues (leaves, flowers, roots) in a volatile collection chamber. Use a solid-phase microextraction (SPME) fiber or a dynamic headspace collection system with an adsorbent trap (e.g., Tenax TA) to capture emitted volatiles.

-

GC-MS Analysis: Thermally desorb the collected volatiles into a gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Compound Identification: Compare the mass spectrum of any detected peaks with a known standard of this compound and with mass spectral libraries (e.g., NIST).

Isotope Labeling Studies to Trace the Carbon and Sulfur Backbones

Once a producing species is identified, stable isotope labeling can be employed to trace the metabolic origins of the molecule.

Experimental Protocol: Stable Isotope Feeding and Metabolite Analysis

-

Precursor Feeding: Feed the plant with ¹³C-labeled L-leucine and ³⁴S-labeled sulfate.

-

Volatile Collection and Analysis: Collect the headspace volatiles as described above.

-

Isotopologue Analysis: Analyze the collected this compound using GC-MS to determine the incorporation of ¹³C and ³⁴S. The presence of these isotopes in the molecule would provide strong evidence for L-leucine and sulfate as the carbon and sulfur precursors, respectively.

Transcriptomics and Candidate Gene Identification

A comparative transcriptomic approach can help identify the genes encoding the biosynthetic enzymes.

Experimental Protocol: RNA-Seq and Differential Gene Expression Analysis

-

Tissue Selection: Collect tissues from the identified plant species that show high and low (or zero) production of this compound.

-

RNA Extraction and Sequencing: Extract total RNA from these tissues and perform high-throughput RNA sequencing (RNA-Seq).

-

Differential Expression Analysis: Compare the transcriptomes of the high- and low-producing tissues to identify genes that are significantly upregulated in the high-producing tissue.

-

Candidate Gene Annotation: Focus on differentially expressed genes annotated as aminotransferases, decarboxylases, dehydrogenases, kinases, and O-acetylserine (thiol) lyase-like enzymes.

In Vitro Enzyme Assays and Functional Characterization

The final step is to functionally characterize the candidate enzymes identified through transcriptomics.

Experimental Protocol: Heterologous Expression and Enzyme Assays

-

Gene Cloning and Expression: Clone the full-length coding sequences of the candidate genes into an expression vector (e.g., for E. coli or yeast).

-

Protein Purification: Express the recombinant proteins and purify them.

-

Enzyme Assays: Perform in vitro assays using the purified enzymes and the hypothesized substrates. For example, test the ability of a candidate sulfhydrylase to convert an activated isoamyl intermediate and sulfide into this compound.

-

Product Identification: Analyze the reaction products using GC-MS to confirm the identity of this compound.

Summary of Experimental Workflow

Caption: A proposed experimental workflow for elucidating the biosynthesis of this compound.

Part 4: Concluding Remarks and Future Outlook

The study of plant-derived volatile sulfur compounds is a rapidly evolving field with significant implications for agriculture, food science, and pharmacology. While the biosynthetic pathway of this compound remains a scientific mystery, the tools and methodologies to unravel it are readily available. The putative pathway and experimental roadmap presented in this guide offer a starting point for researchers to delve into this exciting area of plant biochemistry. The discovery of this pathway would not only fill a gap in our fundamental understanding of plant metabolism but could also open up new avenues for metabolic engineering to produce novel flavors, fragrances, or bioactive compounds.

References

-

Bourgis, F., et al. (1999). S-methylmethionine plays a major role in phloem sulfur transport and is synthesized by a novel type of methyltransferase. The Plant Cell, 11(8), 1485-1498. [Link]

-

Hoefgen, R., & Hesse, H. (2001). Manipulation of thiol contents in plants. Amino Acids, 20(3), 291-299. [Link]

-

Kim, J., et al. (2022). The S-methylmethionine cycle and related reactions in higher plants. Plant Growth Regulation, 98, 223–231. [Link]

-

Noctor, G., et al. (2012). A central role for thiols in plant tolerance to abiotic stress. International Journal of Molecular Sciences, 13(7), 7983-8019. [Link]

-

Mudd, S. H., & Datko, A. H. (1990). The S-Methylmethionine Cycle in Lemna paucicostata. Plant Physiology, 93(2), 623-630. [Link]

-

Tanaka, R., & Tanaka, A. (2007). Thiol-based redox control of enzymes involved in the tetrapyrrole biosynthesis pathway in plants. Frontiers in Plant Science, 4, 499. [Link]

-

Anjum, N. A., et al. (2015). The Role of Thiols in Plant Adaptation to Environmental Stress. In Plant Acclimation to Environmental Stress (pp. 247-271). Springer, New Delhi. [Link]

-

Giardina, T., et al. (1982). S-Methylmethionine Cycle in Lemna paucicostata. Plant Physiology, 70(4), 1126-1128. [Link]

-

Ranocha, P., et al. (1999). S-methylmethionine plays a major role in phloem sulfur transport and is synthesized by a novel type of methyltransferase. The Plant Cell, 11(8), 1485-98. [Link]

-

Lee, M. Y., et al. (2023). Metabolic pathways for synthesis of flavor-associated sulfur compounds in Allium and Brassica. Postharvest Biology and Technology, 205, 112501. [Link]

-

Soundararajan, P., et al. (2022). Health Benefits of Plant-Derived Sulfur Compounds, Glucosinolates, and Organosulfur Compounds. Molecules, 27(19), 6541. [Link]

-

Schwab, W., et al. (2008). Biosynthesis of plant-derived flavor compounds. The Plant Journal, 54(4), 712-732. [Link]

-

Gruhlke, M. C., & Slusarenko, A. J. (2012). The versatile roles of sulfur-containing biomolecules in plant defense—a road to disease resistance. Plants, 1(1), 69-90. [Link]

-

McClements, D. J., & Demetriades, K. (2024). Translating Plant Secondary Metabolites into Functional Foods through Mechanistic Validation, Process-Fit Formulation, and Regulatory Alignment. Journal of Agricultural and Food Chemistry, 72(1), 1-22. [Link]

-

El-Shintinawy, F., & El-Shourbagy, M. N. (2012). The impact of copper ion on growth, thiol compounds and lipid peroxidation in two maize cultivars (Zea mays L.) grown in vitro. Acta Physiologiae Plantarum, 34(2), 541-547. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 521471, 4-Methyl-1-pentanethiol. Retrieved January 18, 2026 from [Link].

-

Chen, Y. C., et al. (2021). Conversion of a Thiol Precursor into Aroma Compound 4-mercapto-4-methyl-2-pentanone Using Microbial Cell Extracts. Foods, 10(11), 2828. [Link]

-

Wikipedia contributors. (2024, December 26). Methanethiol. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 28974868, (2R)-4-methylpentane-2-thiol. Retrieved January 18, 2026 from [Link].

-